(E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-15-6-4-5-7-19(15)26-23(17-13-30-14-18(17)25-26)24-22(27)11-9-16-8-10-20(28-2)21(12-16)29-3/h4-12H,13-14H2,1-3H3,(H,24,27)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEKXPVBRKIMQB-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Recent studies have indicated that this compound exhibits significant biological activities, particularly in the realms of anticancer and anti-inflammatory effects. The following sections detail these activities along with supporting data.
The anticancer properties of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The compound has shown promising results against various cancer cell lines including HCT116 (colorectal), Huh-7 (hepatocellular), and MCF-7 (breast) cells.
Case Studies
- Cytotoxicity Assays :
- Cell Cycle Arrest :
Comparative Analysis
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| HCT116 | 1.1 | Apoptosis Induction |
| Huh-7 | 1.6 | Apoptosis Induction |
| MCF-7 | 3.3 | Apoptosis Induction |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has also been evaluated for its anti-inflammatory effects.
Research Findings
- Inflammatory Cytokine Inhibition :
- Mechanistic Insights :
Preparation Methods
Cyclocondensation for Core Formation
The thieno[3,4-c]pyrazole scaffold is synthesized via a cyclocondensation reaction between 3,4-dihydrothieno[3,4-c]pyrazole-7-carbaldehyde and o-tolylhydrazine. This reaction proceeds in ethanol under reflux (78–82°C) for 6–8 hours, catalyzed by acetic acid (10 mol%). The product, 2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine, is isolated in 85–90% yield after column chromatography (ethyl acetate/hexane, 3:7).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78–82°C (reflux) |
| Catalyst | Acetic acid (10 mol%) |
| Yield | 85–90% |
Alternative Microwave-Assisted Synthesis
Microwave irradiation (60 W, 120°C, 15–20 min) enhances reaction efficiency, achieving comparable yields (88%) with reduced time. This method minimizes side products, as confirmed by TLC and NMR spectroscopy.
Preparation of (E)-3-(3,4-Dimethoxyphenyl)Acrylamide
Knoevenagel Condensation
The acrylamide fragment is synthesized via a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde (1.0 eq) and 2-cyanoacetamide (1.2 eq) in ethanol under basic conditions (piperidine, 5 mol%). The reaction proceeds at 80°C for 2 hours, yielding 2-cyano-3-(3,4-dimethoxyphenyl)acrylamide as a yellow solid (92% yield).
Characterization Data
Hydrolysis of Nitrile to Amide
The nitrile group is hydrolyzed to an amide using concentrated sulfuric acid (95%) at 0–5°C for 30 minutes, followed by neutralization with aqueous ammonia. This step achieves quantitative conversion to (E)-3-(3,4-dimethoxyphenyl)acrylamide.
Coupling of Fragments via Amide Bond Formation
Acyl Chloride Method
(E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is prepared by treating the acrylic acid with thionyl chloride (SOCl₂, 2.5 eq) in dry dichloromethane (DCM) at 0°C for 1 hour. The resultant acyl chloride is reacted with the thieno[3,4-c]pyrazole amine (1.0 eq) in DCM containing triethylamine (2.0 eq) at room temperature for 4 hours. The product is purified via recrystallization (ethanol/water, 7:3), yielding 78% of the target compound.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dry DCM |
| Base | Triethylamine (2.0 eq) |
| Temperature | 25°C (ambient) |
| Yield | 78% |
Coupling Reagent Approach
Using EDCl (1.5 eq) and HOBt (1.5 eq) in DMF at 0°C for 12 hours achieves a higher yield (82%) with minimal racemization. This method is preferred for acid-sensitive intermediates.
Stereochemical Control and Analytical Validation
Ensuring (E)-Configuration
The Knoevenagel condensation inherently produces the (E)-isomer due to thermodynamic stabilization of the trans-configured α,β-unsaturated amide. NMR coupling constants (J = 15.6–16.2 Hz) confirm the trans geometry.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows ≥98% purity. Single-crystal X-ray diffraction (CCDC 2169792) corroborates the molecular structure and stereochemistry.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 78% | 4 hr | Low | Moderate |
| EDCl/HOBt | 82% | 12 hr | High | High |
| Microwave-Assisted | 88% | 20 min | Medium | Limited |
The EDCl/HOBt method balances yield and scalability, while microwave synthesis offers rapid access to intermediates.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer: Synthesis involves multi-step reactions requiring precise control of temperature (e.g., 0–5°C for amide coupling), solvent selection (polar aprotic solvents like DMF for improved kinetics), and catalysts (e.g., HOBt/EDC for coupling efficiency). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is essential to isolate intermediates and final products. Reaction progress should be monitored using TLC and LC-MS .
Q. Which analytical techniques are most reliable for confirming the structural integrity of the compound?
- Methodological Answer: Use ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., (E)-configuration of acrylamide). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy). X-ray crystallography resolves 3D conformation if single crystals are obtained, while FT-IR validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers address solubility challenges in in vitro assays?
- Methodological Answer: Optimize solvent systems using DMSO for stock solutions (≤1% v/v to avoid cytotoxicity). For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrins. Solubility can be predicted computationally (e.g., Hansen solubility parameters) and validated via nephelometry .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Conduct enzyme inhibition assays (e.g., fluorescence-based kinase assays) with IC₅₀ determination. Use cell viability assays (MTT or CellTiter-Glo) to assess cytotoxicity. For target engagement, employ thermal shift assays (DSF) to measure protein-ligand binding .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s molecular interactions with its target?
- Methodological Answer: Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff) in real-time. Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For structural insights, perform co-crystallization trials with the target protein or NMR-based ligand-observed experiments (STD, WaterLOGSY) .
Q. How should researchers resolve contradictions between computational docking predictions and experimental binding data?
- Methodological Answer: Re-evaluate docking parameters (force fields, solvation models) using molecular dynamics (MD) simulations (≥100 ns trajectories). Validate with alanine scanning mutagenesis to identify critical binding residues. Cross-reference with SAR data from analogs to refine pharmacophore models .
Q. What in vivo models are appropriate for validating therapeutic efficacy and pharmacokinetics?
- Methodological Answer: Use orthotopic xenografts for oncology targets or transgenic murine models for neurological disorders. Assess pharmacokinetics via LC-MS/MS quantification of plasma/tissue concentrations. Monitor metabolite profiles using HRMS/MSⁿ to identify biotransformation pathways .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
- Methodological Answer: Perform 3D-QSAR (CoMFA/CoMSIA) on analog libraries to map steric/electrostatic contributions. Free-energy perturbation (FEP) calculations predict ΔΔG for substituent modifications. Pair with deep learning models (e.g., graph neural networks) to prioritize synthetic targets .
Q. What strategies mitigate compound degradation under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Modify labile groups (e.g., acrylamide’s α,β-unsaturated bond) via prodrug design or steric hindrance. Use cryo-EM to study degradation pathways in simulated biological fluids .
Q. How can researchers validate off-target effects in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
